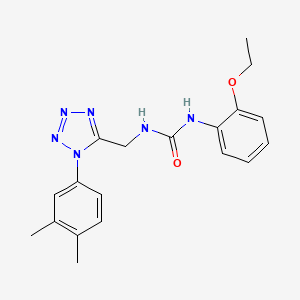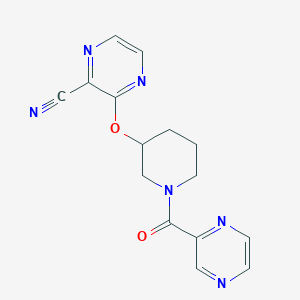
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Chemical Metabolites and Their Detection
Research has delved into identifying and quantifying metabolites of various compounds, highlighting the importance of understanding chemical transformations within biological systems. For instance, the study by R. van Welie et al. (2005) developed sensitive analytical procedures to detect etridiazole metabolites in urine, proposing them as biomarkers for biological monitoring of etridiazole exposure (R. van Welie et al., 2005). This approach underlines the potential for detecting and monitoring exposure to specific chemical agents, illustrating a critical application of chemical analysis in environmental and occupational health.
Biomarkers in Environmental Health
Another key application area is the identification of biomarkers for assessing human exposure to environmental contaminants. For example, Fanrong Zhao et al. (2019) explored urinary hydroxylated metabolites of monomeric aryl organophosphate flame retardants as biomarkers, finding significant correlations with the concentrations of their parent compounds in blood. This study provides a foundation for using urinary metabolites as reliable indicators of exposure to specific environmental pollutants (Fanrong Zhao et al., 2019).
Exposure and Health Outcomes
The relationship between chemical exposure and health outcomes is another crucial research domain. M. Wolff et al. (2007) investigated the associations between prenatal exposure to various chemicals, including pesticides and PCBs, with birth outcomes. Although the study's primary focus was on the health implications of exposure, it indirectly highlights the need for analytical methods to measure exposure levels accurately and assess their potential impacts on health (M. Wolff et al., 2007).
Analytical Techniques in Chemical Research
The development and refinement of analytical techniques for detecting chemical compounds and their metabolites in biological samples are vital. F. Muskiet et al. (1979) described a method for determining 4-O-methylated catecholamine metabolites in urine, demonstrating the continuous evolution of analytical methodologies to support research in pharmacology, toxicology, and environmental health (F. Muskiet et al., 1979).
Eigenschaften
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-4-27-17-8-6-5-7-16(17)21-19(26)20-12-18-22-23-24-25(18)15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNCDDXDLTWIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)



![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)



![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)
![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)

![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)